6-Methoxyphenazin-1-ol

説明

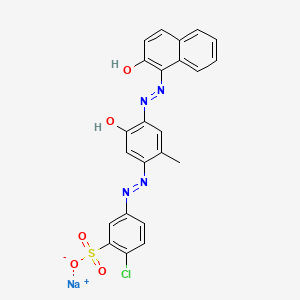

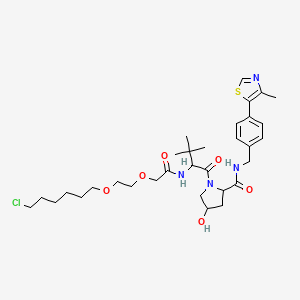

6-Methoxyphenazin-1-ol (MPO) is a naturally occurring phenazine derivative. It has a molecular formula of C13H10N2O2 and a molecular weight of 226.23 g/mol .

Synthesis Analysis

The synthesis of this compound involves a reaction with 18-crown-6 ether and potassium carbonate in N,N-dimethyl-formamide at 0℃ . The resulting mixture is left stirring overnight gradually reaching room temperature and then concentrated in vacuo .Molecular Structure Analysis

The molecular structure of this compound includes six aromatic protons . The 1H NMR spectroscopic data revealed these protons at specific chemical shifts .Chemical Reactions Analysis

The chemical reactions involving this compound include a reaction with phenazine O‑methyltransferase from Lysobacter antibioticus OH13 in an aqueous buffer at 20℃ .科学的研究の応用

Electron Carrier and Mediator in Biochemistry and Medical Technology

Properties and Applications : 6-Methoxyphenazin-1-ol derivatives, such as 1-methoxy-5-methylphenazinium methyl sulfate, function as photochemically stable, versatile electron carriers. They mediate electron transfer between NADH and various electron acceptors, including tetrazolium dyes and electrodes in enzymic electric cells. This quality is beneficial for their use in biochemical studies and medical technology, where they serve as electron mediators in different electron transfer systems (Hisada & Yagi, 1977).

Enzyme Assays and Diagnostic Importance : The use of this compound derivatives in enzyme assays, particularly for human lactate dehydrogenase (LDH), has proven efficient. These derivatives substitute unstable compounds in activity staining of LDH isozymes, improving diagnostic techniques in medicine with less background staining and high efficiency (Nakamura et al., 1980).

Electrochemical Characterization

- Electrochemical Behavior : Research on the electrochemical characteristics of 6-methoxy-1-phenazinol-5,10-dioxide, a closely related compound, shows complex behavior dependent on pH. This property is significant in developing electrochemical sensors and devices, where pH sensitivity is a critical factor (Donahue & Oliveri-Vigh, 1973).

Biomass Analysis

- Proxies for Terrestrial Biomass : Methoxyphenols, including derivatives of this compound, serve as proxies for terrestrial biomass. They help in understanding chemical changes in lignin during hydrothermal alteration, contributing to the field of organic geochemistry and environmental science (Vane & Abbott, 1999).

Cholesterol Oxidase Reactions

- Electron Acceptors in Biological Reactions : Derivatives of this compound, such as 1-methoxy-5-methylphenazinium methosulfate, act as electron acceptors for reduced cholesterol oxidase. This application is critical in bioanalytical methods, particularly in the electrochemical detection of cholesterol (Nakaminami et al., 1997).

Agricultural and Environmental Applications

- Transformation Pathway in Soil : Studying the transformation of compounds like 6-methoxybenzoxazolin-2-one in soil, a derivative of this compound, offers insights into the environmental impact of cereal allelochemicals. This research is vital for understanding the long-range effects of these compounds in reducing synthetic pesticide use (Etzerodt et al., 2006).

将来の方向性

Microbes well-adapted to the Arctic Ocean are promising for producing novel compounds, including 6-Methoxyphenazin-1-ol . These microbes have developed various strategies including producing novel bioactive compounds . Therefore, they are promising sources for novel natural products or chemical scaffolds with pharmaceutically relevant biological activity .

特性

IUPAC Name |

6-methoxyphenazin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-17-11-7-3-5-9-13(11)15-8-4-2-6-10(16)12(8)14-9/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXXRWZHWRRFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC3=C(C=CC=C3O)N=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614554 | |

| Record name | 6-Methoxyphenazin-1(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13129-58-3 | |

| Record name | 6-Methoxyphenazin-1(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-Oxabicyclo[3.2.1]octan-3-yl)(tert-butyl)carbamate](/img/structure/B1497062.png)

![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B1497067.png)

![sodium;N-[[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]carbamoyl]-2,2-dimethylpropanamide](/img/structure/B1497071.png)

![4-[[5-[[1-[(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B1497072.png)

![[(4S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B1497073.png)

![1-Naphthalenesulfonic acid, 5-hydroxy-6-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1497079.png)

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B1497083.png)